Chain Length and Hydrophobicity: C16 Alkyl Chain vs. Shorter-Chain MTS Reagents
The 16-carbon saturated alkyl chain of 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-16-HDA) provides a specific hydrophobic anchor that is distinct from commonly used MTS reagents with shorter or more polar linkers . This property is quantified by its calculated partition coefficient (cLogP). MTS-16-HDA has a cLogP value of approximately 6.2, which is significantly higher than that of 8-Methanethiosulfonyl-octanoic Acid (cLogP ~2.5) and the polar MTSEA (cLogP ~0.5) [1]. This difference in lipophilicity dictates the compound's preferential partitioning into lipid bilayers and its ability to access hydrophobic domains of proteins .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 6.2 |
| Comparator Or Baseline | 8-Methanethiosulfonyl-octanoic Acid (cLogP ≈ 2.5); MTSEA (cLogP ≈ 0.5) |
| Quantified Difference | ~3.7 log unit increase over C8 analog; ~5.7 log unit increase over MTSEA |
| Conditions | Calculated using ChemDraw/ACD/Labs software (class-level data for saturated alkyl chains) |
Why This Matters
For experiments targeting membrane-embedded cysteine residues or requiring a hydrophobic tether, a higher cLogP value is essential for effective membrane association and site accessibility, making MTS-16-HDA the appropriate choice over more water-soluble MTS reagents.
- [1] ChemAxon. cLogP Prediction for 16-Methanethiosulfonyl Hexadecanoic Acid and analogs. View Source
